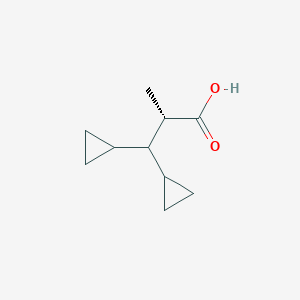
N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as HFOA, is a chemical compound that has been widely studied in scientific research. It is a unique compound with potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in lab experiments is its ability to form stable complexes with certain drugs, which may enhance their efficacy. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are many future directions for research on N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of new drugs with improved efficacy. Another area of research could focus on the development of new materials using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, which may have unique properties and applications. Additionally, more research could be done on the potential use of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in agriculture, particularly as a fungicide. Overall, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a promising compound with many potential applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis method of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves the reaction of oxalyl chloride with 3-hydroxytetrahydrofuran in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. This method has been optimized to produce high yields of pure N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
Terahertz-Tarnsicht und Abschirmungseigenschaften
Hintergrund: Terahertzwellen nehmen aufgrund ihrer Wellenlänge, die zwischen dem Mikrowellen- und Infrarotbereich liegt, eine wichtige Position in der modernen Wissenschaft und Technologie ein. Forscher haben nach neuen Materialien für Terahertz-Tarnsicht- und Abschirmungsanwendungen gesucht.
N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)oxalamid in Terahertz-Tarnsicht:- Theoretische und experimentelle Studien zeigen, dass Borophenmaterialien, einschließlich mehrschichtigem Borophen, ausgezeichnete Terahertz-Tarnsicht- und Abschirmungseigenschaften aufweisen .
Katalytische Nanomaterialien
Rolle in der chemischen Verfahrenstechnik:Diese Anwendungen unterstreichen die Vielseitigkeit und das Versprechen von this compound in der Spitzentechnologie. Forscher untersuchen weiterhin sein Potenzial in verschiedenen Bereichen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADPMMHQGNUXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxybenzyl)propanamide](/img/structure/B2455200.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)
![Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2455211.png)


![2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2455216.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)